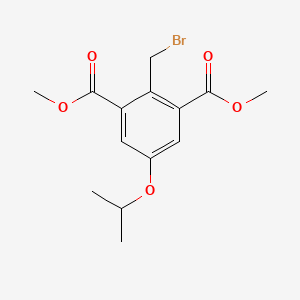
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C13H15BrO5 It is a derivative of isophthalic acid, featuring bromomethyl and isopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the bromination of 5-isopropoxy-isophthalic acid dimethyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.
Oxidation: The isopropoxy group undergoes electron transfer, leading to the formation of carbonyl compounds.
Reduction: The ester groups accept electrons from reducing agents, resulting in the formation of alcohols.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-5-tert-butyl-isophthalic acid dimethyl ester: Similar structure but with a tert-butyl group instead of an isopropoxy group.
5-Isopropoxy-isophthalic acid monomethyl ester: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to the presence of both bromomethyl and isopropoxy groups, which provide distinct reactivity patterns. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the isopropoxy group can undergo oxidation and reduction reactions, making this compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H17BrO5 |
|---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
dimethyl 2-(bromomethyl)-5-propan-2-yloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H17BrO5/c1-8(2)20-9-5-10(13(16)18-3)12(7-15)11(6-9)14(17)19-4/h5-6,8H,7H2,1-4H3 |
InChI Key |
CNXGSBOVTJZEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)C(=O)OC)CBr)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














